2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)-5-[2-(morpholin-4-yl)ethoxy]phenol
Description
2-(3-Methyl-4-phenyl-1H-pyrazol-5-yl)-5-[2-(morpholin-4-yl)ethoxy]phenol is a synthetic organic compound featuring a pyrazole core substituted with a phenyl group and a phenol moiety linked to a morpholine-ethoxy chain.
Properties
IUPAC Name |
2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)-5-(2-morpholin-4-ylethoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-16-21(17-5-3-2-4-6-17)22(24-23-16)19-8-7-18(15-20(19)26)28-14-11-25-9-12-27-13-10-25/h2-8,15,26H,9-14H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRVUPBKDDFGRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCCN3CCOCC3)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of hydrazine with a β-diketone to form the pyrazole core, followed by subsequent functional group modifications. The phenyl group can be introduced through a Friedel-Crafts acylation, while the morpholine moiety can be added via nucleophilic substitution reactions.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Large-scale production would also necessitate rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Table 1: Key Synthetic Steps and Conditions
Phenolic Hydroxyl Group
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Etherification : Reacts with alkyl halides (e.g., methyl iodide) in alkaline media to form methyl ether derivatives (source ).
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Acylation : Acetic anhydride or benzoyl chloride acetylates the hydroxyl group, forming esters under mild conditions (source ).
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Oxidative Coupling : Forms dimeric structures via enzymatic or chemical oxidation (e.g., horseradish peroxidase/H₂O₂) (source ).
Pyrazole Ring
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Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) or sulfonation targets the C-4 position of the pyrazole ring due to electron-donating substituents (source ).
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Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes via nitrogen lone pairs (source ).
Morpholine-Ethoxy Chain
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Quaternization : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts (source ).
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Oxidative Degradation : Susceptible to strong oxidants (e.g., KMnO₄), cleaving the ethoxy bridge to yield carboxylic acids (source ).
Comparative Reactivity Analysis
The compound’s reactivity is influenced by substituent electronic effects:
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Electron-Withdrawing Groups (Morpholine) : Decrease pyrazole ring electrophilicity, directing reactions to the phenolic moiety.
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Steric Effects : The 3-methyl group on the pyrazole restricts substitution at adjacent positions.
Table 2: Substituent Effects on Reaction Pathways
Stability and Degradation
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity has been studied for potential therapeutic uses.
Medicine: : It has been investigated for its potential as an antileishmanial and antimalarial agent.
Industry: : Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antileishmanial and antimalarial activities may be due to its ability to inhibit key enzymes or disrupt cellular processes in the pathogens. The exact molecular targets and pathways would need to be elucidated through further research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
- 5-Ethoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol (): Replacing the morpholin-4-yl ethoxy group with a simple ethoxy substituent reduces molecular weight (MW ≈ 350.4 vs. ~423.5 for the target compound) and polarity. The absence of the morpholine ring diminishes hydrogen-bond acceptor capacity, likely lowering solubility in aqueous media .
- 3-Methoxy-N-{3-(1-methyl-1H-pyrazol-5-yl)-4-[2-(morpholin-4-yl)ethoxy]phenyl}benzamide (): This benzamide derivative shares the morpholin-4-yl ethoxy chain but replaces the phenol with a methoxybenzamide group. The amide introduces additional hydrogen-bonding sites and increases MW (~464.5 vs.
Morpholinyl Ethoxy Analogues in Medicinal Chemistry
- 1-[[2-{2-(Morpholin-4-yl)ethoxy}ethoxy]phenyl-4-sulfonyl]-benzimidazole derivatives (): These compounds replace the phenol with a sulfonyl-benzimidazole group, increasing steric bulk and electron-withdrawing effects. Such modifications are associated with improved metabolic stability but may reduce membrane permeability .
Piperidinyl vs. Morpholinyl Alkoxy Groups () :
Compounds like 7-[2-(piperidin-1-yl)ethoxy]-4H-pyrido[1,2-a]pyrimidin-4-one () substitute morpholine with piperidine. Piperidine’s higher basicity (pKa ~11 vs. morpholine’s ~8.4) alters ionization states at physiological pH, affecting absorption and target engagement .
Phenolic vs. Non-Phenolic Derivatives
- The methoxyphenoxy substituent adds steric hindrance, which may limit rotational freedom compared to the target compound’s morpholinyl ethoxy chain .
- Hydrazinecarbothioamide Derivatives (): Compounds like (2E)-2-[(3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinecarbothioamide replace the phenol with a thioamide group. This modification introduces sulfur-based interactions (e.g., metal coordination) but increases susceptibility to metabolic oxidation .
Biological Activity
The compound 2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)-5-[2-(morpholin-4-yl)ethoxy]phenol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This compound features a pyrazole ring, an ether linkage, and a phenolic group, which contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds derived from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one have shown cytotoxic effects against various cancer cell lines. In one study, several synthesized pyrazole derivatives were evaluated for their cytotoxicity against human cancer cell lines, with some compounds demonstrating IC50 values in the low micromolar range . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is another area of interest. Compounds similar to This compound have been reported to inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory mediators. This activity suggests a potential application in treating inflammatory diseases .
Antimicrobial Activity
Some studies indicate that pyrazole derivatives possess antimicrobial properties. The compound's structure may enhance its ability to disrupt microbial membranes or interfere with metabolic pathways in pathogens. Research has shown that certain analogs exhibit significant antibacterial and antifungal activities .
The biological activities of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in tumor growth and inflammation.
- Induction of Apoptosis : Pyrazole derivatives often trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Modulation of Signaling Pathways : These compounds may affect various signaling cascades, including those related to cell survival and proliferation.
Study 1: Cytotoxicity Evaluation
A study conducted on a series of pyrazole derivatives demonstrated that compounds with structural similarities to This compound exhibited potent cytotoxic effects against breast cancer cell lines (MCF7). The most active compounds showed IC50 values below 10 µM, indicating a strong potential for further development as anticancer agents .
Study 2: Anti-inflammatory Activity
In another investigation, a derivative similar to the target compound was tested for anti-inflammatory effects in vivo. Mice treated with the compound showed reduced paw edema in a carrageenan-induced inflammation model, highlighting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
